Cas no 2229654-75-3 (5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine)

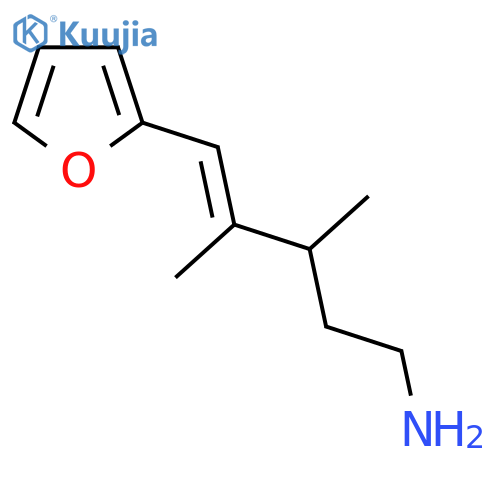

2229654-75-3 structure

商品名:5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine

5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine 化学的及び物理的性質

名前と識別子

-

- 5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine

- EN300-1802201

- 2229654-75-3

-

- インチ: 1S/C11H17NO/c1-9(5-6-12)10(2)8-11-4-3-7-13-11/h3-4,7-9H,5-6,12H2,1-2H3/b10-8+

- InChIKey: GQCHJRLNSKHTIW-CSKARUKUSA-N

- ほほえんだ: O1C=CC=C1/C=C(\C)/C(C)CCN

計算された属性

- せいみつぶんしりょう: 179.131014166g/mol

- どういたいしつりょう: 179.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 39.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1802201-0.25g |

5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine |

2229654-75-3 | 0.25g |

$1183.0 | 2023-09-19 | ||

| Enamine | EN300-1802201-5.0g |

5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine |

2229654-75-3 | 5g |

$3728.0 | 2023-06-02 | ||

| Enamine | EN300-1802201-1.0g |

5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine |

2229654-75-3 | 1g |

$1286.0 | 2023-06-02 | ||

| Enamine | EN300-1802201-10g |

5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine |

2229654-75-3 | 10g |

$5528.0 | 2023-09-19 | ||

| Enamine | EN300-1802201-0.05g |

5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine |

2229654-75-3 | 0.05g |

$1080.0 | 2023-09-19 | ||

| Enamine | EN300-1802201-2.5g |

5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine |

2229654-75-3 | 2.5g |

$2520.0 | 2023-09-19 | ||

| Enamine | EN300-1802201-0.1g |

5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine |

2229654-75-3 | 0.1g |

$1131.0 | 2023-09-19 | ||

| Enamine | EN300-1802201-10.0g |

5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine |

2229654-75-3 | 10g |

$5528.0 | 2023-06-02 | ||

| Enamine | EN300-1802201-0.5g |

5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine |

2229654-75-3 | 0.5g |

$1234.0 | 2023-09-19 | ||

| Enamine | EN300-1802201-1g |

5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine |

2229654-75-3 | 1g |

$1286.0 | 2023-09-19 |

5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

2229654-75-3 (5-(furan-2-yl)-3,4-dimethylpent-4-en-1-amine) 関連製品

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量